molecular formula C18H19NO2 B1593619 Coumarin 106 CAS No. 41175-45-5

Coumarin 106

Cat. No. B1593619
CAS RN: 41175-45-5
M. Wt: 281.3 g/mol
InChI Key: LLSRPENMALNOFW-UHFFFAOYSA-N
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Description

Coumarin 106 is an aromatic organic chemical compound . Its molecule can be described as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring .


Synthesis Analysis

Coumarin derivatives can be obtained from different starting materials with various methods but with big differences in yield . This review summarized various methods, techniques, and reaction conditions for the synthesis of coumarins from different compounds such as aldehydes, phenols, ketones, and carboxylic acids .


Molecular Structure Analysis

The title compound, 2,3,6,7,10,11-hexahydro-1H, 5H-cyclopenta [3,4] 1benzopyrano [6,7,8-ij]quinolzin-12- (9H)-one, as an entity is nearly planar . One piperidine ring is disordered .


Chemical Reactions Analysis

Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .


Physical And Chemical Properties Analysis

Coumarin 106 has a molecular formula of C18H19NO2 . Its molecular weight is 281.3 g/mol . The photophysical properties of the coumarin-fused-coumarins reveal that these compounds possess an absorption maximum in the visible region, particularly at 450 nm and a fluorescent maximum in the range of 400–500 nm .

Scientific Research Applications

Antidiabetic Effects

Coumarin has been evaluated for its antidiabetic effects, particularly through its impact on carbohydrate metabolic enzymes in diabetic rats. The administration of coumarin led to significant alterations in glucose metabolism, resulting in reduced plasma glucose levels. This suggests Coumarin's potential in modulating glucose levels and insulin sensitivity, highlighting its therapeutic promise in diabetes management (Pari & Rajarajeswari, 2009).

Acetylcholinesterase Inhibition

Coumarin 106 was identified as an active acetylcholinesterase (AChE) inhibitor from a library of coumarin compounds. It demonstrated mixed-type inhibition of AChE, suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's by enhancing cholinergic transmission in the brain (Fallarero et al., 2008).

Anticancer Activity

Research on coumarins, including Coumarin 106, has shown promising anticancer properties. Coumarins are utilized in treating various cancers, such as prostate cancer, renal cell carcinoma, and leukemia, and are considered for their potential to mitigate side effects caused by radiotherapy. This indicates Coumarin's role in cancer pharmacotherapy, offering insights into its low toxicity and high biological activity for therapeutic applications (Akkol et al., 2020).

Pharmacogenetics in Oral Anticoagulation

Although primarily focusing on Coumarin derivatives like warfarin, the study into the pharmacogenetics of oral anticoagulation therapy sheds light on the genetic factors influencing the response to Coumarin-based treatments. This research helps in understanding the interindividual variability in responses to Coumarins, paving the way for more personalized and safer anticoagulation therapy (Kamali & Pirmohamed, 2006).

Safety And Hazards

Coumarin 106 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The recent progress in coumarin synthesis and transport in plants and future research directions to gain knowledge of these mechanisms will offer novel opportunities for improving plant growth and health and for generating Fe-fortified crops .

properties

IUPAC Name

3-oxa-16-azapentacyclo[10.7.1.02,10.05,9.016,20]icosa-1(20),2(10),5(9),11-tetraen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18-13-6-1-5-12(13)15-10-11-4-2-8-19-9-3-7-14(16(11)19)17(15)21-18/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSRPENMALNOFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=C4CCCN5C4=C3CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068285
Record name 1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro-
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Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coumarin 106

CAS RN

41175-45-5
Record name 2,3,6,7,10,11-Hexahydro-1H,5H-cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one
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Record name 1H,5H-Cyclopenta(3,4)(1)benzopyrano(6,7,8-ij)quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro-
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Record name Coumarin 106
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Record name 1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro-
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Record name 1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro-
Source EPA DSSTox
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Record name 2,3,6,7,10,11-hexahydro-1H,5H-cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one
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Record name 1H,5H-CYCLOPENTA(3,4)(1)BENZOPYRANO(6,7,8-IJ)QUINOLIZIN-12(9H)-ONE, 2,3,6,7,10,11-HEXAHYDRO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
A Fallarero, P Oinonen, S Gupta, P Blom… - Pharmacological …, 2008 - Elsevier
… coumarin 106 was found the most active inhibitor at both concentrations. The follow-up analysis using kinetic studies demonstrated that coumarin 106 … such as coumarin 106 embraces …
Number of citations: 87 www.sciencedirect.com
E Alexander, J Chavez, L Ceresa, M Seung, D Pham… - Dyes and …, 2023 - Elsevier
… from coumarin 106 embedded in poly (vinyl alcohol) film. In addition to the excitation at 365 nm, within the absorption to the first singlet excited state, we observed the coumarin 106 …
Number of citations: 1 www.sciencedirect.com
E Alexander, L Ceresa, D Pham… - … and Applications in …, 2023 - iopscience.iop.org
… We studied the effect of annealing on the luminescence of Coumarin 106 (C106) in poly (vinyl alcohol) films (PVA films). The samples and reference polymer films were treated at …
Number of citations: 3 iopscience.iop.org
T Honda, I Fujii, N Hirayama, N Aoyama… - … Section C: Crystal …, 1996 - scripts.iucr.org
The title compound, 2,3,6,7,10,11-hexahydro-1H,5H– cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, as an entity is nearly planar. One piperidine ring is disordered. The …
Number of citations: 6 scripts.iucr.org
MSA Abdel-Mottaleb, MS Antonious… - Proceedings of the …, 1992 - Springer
… A comparative study of the fluorescence of selected fexible and rigidized 7-aminocoumarin derivatives (coumarin 6, 138 and its rigidized coumarin 106) has been made in a series of …
Number of citations: 62 link.springer.com
XM Peng, G LV Damu, H Zhou - Current pharmaceutical …, 2013 - ingentaconnect.com
… Naphthyl modified coumarin 106 showed 100% inhibitory efficacy against Mycobacterium tuberculosis at the concentration of 6.25 μg/mL [224]. However, preliminary molecular …
Number of citations: 470 www.ingentaconnect.com
P Baruah, G Basumatary, SO Yesylevskyy… - Journal of …, 2019 - Taylor & Francis
The inhibitory efficacy of two substituted coumarin derivatives on the activity of neurodegenerative enzyme acetylcholinesterase (AChE) was assessed in aqueous buffer as well as in …
Number of citations: 34 www.tandfonline.com
AN Fletcher, DE Bliss - Applied physics, 1978 - Springer
Photodegradation parameters that relate bleaching and absorption at the lasing wavelength λ l have been examined for over 30 different coumarin and quinolone laser dyes in a …
Number of citations: 182 link.springer.com
G Karimi, M Iranshahi… - …, 2010 - pharmacologyonline.silae.it
… (43), a coumarin derivative named coumarin 106, was shown to possess promising inhibitory activity against AchE. Therefore, it was suggested that this compound may serve as a …
Number of citations: 53 pharmacologyonline.silae.it
MN Abu-Aisheh, A Al-Aboudi, MS Mustafa… - Heliyon, 2019 - cell.com
… In another study, Fallarero and colleagues demonstrated that a coumarin derivative named coumarin 106 was found to exert promising inhibitory activity against AChE [15]. Moreover, …
Number of citations: 27 www.cell.com

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